molecular formula C19H11ClF4N6O2 B2474771 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 893938-04-0

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No. B2474771
CAS RN: 893938-04-0
M. Wt: 466.78
InChI Key: BIYKPPWPJJPFMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C19H11ClF4N6O2 and its molecular weight is 466.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis for PET Imaging

One significant application of similar compounds involves their radiosynthesis for use in Positron Emission Tomography (PET) imaging. For instance, the radiosynthesis of [18F]PBR111, which is designed with a fluorine atom allowing labeling with fluorine-18 for in vivo imaging of the translocator protein (18 kDa) using PET, showcases the utility of such compounds in medical diagnostics and research into neuroinflammatory processes (Dollé et al., 2008).

Anticancer Agents

Compounds within this chemical family have shown potential as anticancer agents. Research into triazolopyrimidines reveals their unique mechanism of tubulin inhibition, distinct from traditional chemotherapy agents, indicating a promising avenue for cancer treatment. The synthesis and structure-activity relationship (SAR) studies underline their effectiveness in inhibiting tumor growth and overcoming multidrug resistance (Zhang et al., 2007).

PI3K Inhibitors for Anticancer Therapy

Modifications of similar compounds, such as replacing the acetamide group with alkylurea, have resulted in potent PI3K inhibitors with significant anticancer effects. These modifications demonstrate reduced toxicity and improved antiproliferative activities against cancer cell lines, offering insights into the development of more effective and safer anticancer drugs (Wang et al., 2015).

Antimicrobial Agents

Research into the synthesis and biological evaluation of isoxazolinyl oxazolidinones, a class including compounds with similar structures, has highlighted their potent antibacterial activity against resistant Gram-positive and Gram-negative bacteria. These findings contribute to the ongoing search for new antibacterial agents capable of addressing the challenge of antibiotic resistance (Varshney et al., 2009).

Synthesis of Fused Triazolopyrimidine Derivatives

The compound's framework serves as a building block for synthesizing novel fused triazolopyrimidine derivatives with potential antitumor and antimicrobial activities. This versatile chemical synthesis approach allows for the development of compounds with specific biological activities, offering a pathway to new therapeutic agents (Nagaraju et al., 2013).

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClF4N6O2/c20-13-5-4-10(19(22,23)24)6-14(13)26-15(31)8-29-9-25-17-16(18(29)32)27-28-30(17)12-3-1-2-11(21)7-12/h1-7,9H,8H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYKPPWPJJPFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClF4N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.